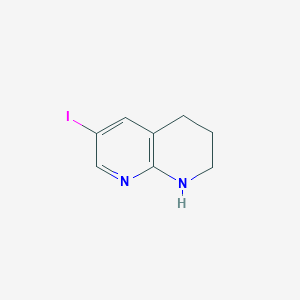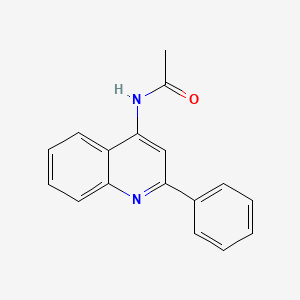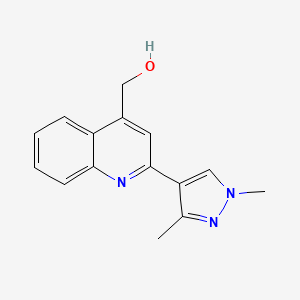
6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is an organic compound belonging to the class of 1,8-naphthyridines. This compound is characterized by the presence of an iodine atom at the sixth position of the tetrahydro-1,8-naphthyridine ring system. The 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the iodination of 1,2,3,4-tetrahydro-1,8-naphthyridine using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro or fully reduced naphthyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted naphthyridines, oxidized derivatives, and reduced forms of the compound .
Applications De Recherche Scientifique
6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific photochemical properties.
Mécanisme D'action
The mechanism of action of 6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-1,8-naphthyridine: Lacks the iodine atom, resulting in different chemical reactivity and biological properties.
1,2,3,4-Tetrahydro-1,5-naphthyridine: Another isomer with distinct structural and functional characteristics.
1,8-Naphthyridine: The fully aromatic form, exhibiting different chemical and photochemical properties.
Uniqueness: 6-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential biological activities not observed in its non-iodinated counterparts .
Propriétés
Formule moléculaire |
C8H9IN2 |
|---|---|
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
6-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H9IN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11) |
Clé InChI |
UIMGQUUDDYKXHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(NC1)N=CC(=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)







![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine](/img/structure/B11858923.png)

![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)
![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)
